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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Sofosbuvir impurity C, a notable process-related impurity encountered during

the synthesis of the antiviral drug Sofosbuvir. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development, quality

control, and analytical research.

Introduction
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As

with any pharmaceutical active ingredient, the control of impurities is a critical aspect of

ensuring its safety and efficacy. Sofosbuvir impurity C, a diastereomer of Sofosbuvir, is one

such impurity that requires careful monitoring and characterization. Understanding its

physicochemical properties is paramount for developing robust analytical methods for its

detection and quantification, as well as for assessing its potential impact.

Chemical Identity
Sofosbuvir impurity C is chemically designated as (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-

dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)

(phenoxy)phosphoryl)amino)propanoate.[1] It shares the same molecular formula and mass as

Sofosbuvir but differs in its stereochemical configuration.
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Physicochemical Data
While extensive experimental data for some physicochemical properties of Sofosbuvir
impurity C are not publicly available, the following tables summarize the known and computed

data for the impurity, alongside the properties of the parent drug, Sofosbuvir, for comparative

purposes.

Table 1: General and Chemical Identifiers of Sofosbuvir Impurity C

Property Value

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

methyloxolan-2-yl]methoxy-

phenoxyphosphoryl]amino]propanoate[1]

Synonyms (S)-(((2R,3R,4R,5R)-D-Sofosbuvir Isomer[1]

CAS Number 1496552-28-3[1][2][3]

Molecular Formula C22H29FN3O9P[1][2]

Molecular Weight 529.45 g/mol [4]

Exact Mass 529.16254467 Da[1]

Monoisotopic Mass 529.16254467 Da[1]

Table 2: Computed Physicochemical Properties of Sofosbuvir Impurity C
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Property Value Source

XLogP3-AA 1 PubChem[1]

Hydrogen Bond Donor Count 3 PubChem[1]

Hydrogen Bond Acceptor

Count
10 PubChem[1]

Rotatable Bond Count 10 PubChem[1]

Topological Polar Surface Area 153 Å² PubChem[1]

Heavy Atom Count 36 PubChem

Table 3: Experimental Physicochemical Properties of Sofosbuvir (for comparison)

Property Value

Appearance White to off-white crystalline solid[5]

Melting Point
94–125 °C (depends on crystalline polymorph)

[6]

Solubility Slightly soluble in water[5]

pKa 9.3[5]

LogP 1.62[5]

Note: Experimental data for the melting point, boiling point, specific solubility values, and pKa

of Sofosbuvir impurity C are not readily available in the public domain. This information is

typically found in the Certificate of Analysis (CoA) provided by suppliers of the reference

standard.[7]

Experimental Protocols
The characterization and quantification of Sofosbuvir impurity C are primarily achieved

through chromatographic and spectroscopic techniques. The following sections detail the

methodologies commonly employed.
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Chromatographic Separation and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-

performance liquid chromatography (UPLC) are the methods of choice for separating

Sofosbuvir from its impurities.

A. RP-HPLC Method

Column: Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) or equivalent.[8]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) is

commonly used in an isocratic elution mode.[8]

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at 260 nm.[8]

Retention Time: In a reported method, the retention time for a process-related impurity was

5.704 min, while Sofosbuvir eluted at 3.674 min.[8]

B. UPLC Method

UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

Column: X-Bridge C18 (100 × 4.6 mm, 2.5 µm) or similar.[9]

Mobile Phase: A gradient elution using a combination of 0.1% formic acid in water and

acetonitrile is often employed to achieve optimal separation.[9]

Detection: Photo Diode Array (PDA) detector at 260 nm.[9]

Structural Elucidation
The definitive identification and structural confirmation of Sofosbuvir impurity C rely on mass

spectrometry and nuclear magnetic resonance spectroscopy.

A. Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/product/b560572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental

composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in

elucidating the structure.

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

Expected Ion: The protonated molecular ion [M+H]⁺ would be observed at m/z 530.17.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive set of NMR experiments is crucial for unambiguous structure determination

and stereochemical assignment.

Spectra Recorded: ¹H NMR, ¹³C NMR, ³¹P NMR, and ¹⁹F NMR are essential.[9]

2D NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and

HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between

protons and carbons.[9]

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (MeOD) are

common solvents for NMR analysis of Sofosbuvir and its impurities.[9] A Certificate of

Analysis for Sofosbuvir impurity standards typically includes detailed characterization data

from these NMR techniques.[7]

Forced Degradation Studies
Forced degradation studies are performed to understand the stability of a drug substance and

to generate potential degradation products, which may include process-related impurities like

impurity C under certain conditions.

Acidic Conditions: Refluxing Sofosbuvir in 1 N HCl at 80°C for 10 hours.[9]

Basic Conditions: Treating Sofosbuvir with 0.5 N NaOH at 60°C for 24 hours.[9]

Oxidative Conditions: Exposing Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]

Thermal and Photolytic Stress: The drug is also subjected to heat and light to assess its

stability under these conditions.[9]
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Visualizations
The following diagrams illustrate the typical workflows for the analysis and characterization of

Sofosbuvir impurity C.
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Caption: Workflow for the analysis and characterization of Sofosbuvir impurity C.
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Caption: Workflow for forced degradation studies of Sofosbuvir.

Conclusion
This technical guide consolidates the currently available information on the physicochemical

properties of Sofosbuvir impurity C. While specific experimental data for properties such as

melting point and solubility are not widely published, the analytical methodologies for its

separation, identification, and quantification are well-established. The provided protocols and

workflows serve as a practical reference for scientists and researchers in the pharmaceutical

industry. Further investigation, potentially through access to supplier-provided Certificates of

Analysis, would be beneficial for a more complete physicochemical profile of this impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560572#physicochemical-properties-of-sofosbuvir-
impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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